N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide
Overview
Description
“N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide” is a chemical compound with the CAS Number: 35418-23-6 . It has a molecular weight of 194.19 . The IUPAC name for this compound is N-(2-hydrazino-2-oxoethyl)nicotinamide .
Molecular Structure Analysis
The InChI code for “N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide” is 1S/C8H10N4O2/c9-12-7(13)5-11-8(14)6-2-1-3-10-4-6/h1-4H,5,9H2,(H,11,14)(H,12,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide” is a powder that is stored at room temperature . More detailed physical and chemical properties were not found in the retrieved data.Scientific Research Applications
Antimicrobial Agents Synthesis
N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide has been utilized in the synthesis of various pyridine-bridged compounds with potential antimicrobial applications. The chemical serves as a precursor in the preparation of chiral macrocyclic and linear pyridines. These compounds have shown promising results in antimicrobial screening, suggesting their potential as antimicrobial agents (Al-Salahi, Al-Omar, & Amr, 2010), (Al-Omar & Amr, 2010).
Antimicrobial and Antimycobacterial Activities
The synthesis of pyridine carboxamide-derived Schiff bases has led to the creation of compounds exhibiting significant antimicrobial activities. These activities are comparable to established antibiotics like streptomycin and fusidic acid, indicating the potential of these compounds in therapeutic applications (Al-Omar & Amr, 2010). Furthermore, studies on nicotinic acid hydrazide derivatives, which share a functional group with N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide, have shown antimycobacterial properties, broadening the scope of therapeutic research (R.V.Sidhaye et al., 2011).
Structural Applications in Metal-Organic Frameworks (MOFs)
MOF Formation
N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide has been employed in the creation of metal-organic frameworks (MOFs), showcasing its versatility in forming stable, complex structures. Specifically, a copper-based MOF utilizing this compound has been synthesized, demonstrating the potential for creating intricate and stable structures for various applications (Cati & Stoeckli-Evans, 2014).
Catalytic and Synthetic Applications
Catalytic N-Arylation
The compound has also been implicated in catalytic processes, particularly in the N-arylation of imidazoles. Its role as a ligand in copper powder-catalyzed reactions illustrates its potential in facilitating complex chemical transformations, which could be valuable in synthesizing a variety of chemical products (Wu et al., 2014).
Safety And Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-12-7(13)5-11-8(14)6-2-1-3-10-4-6/h1-4H,5,9H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPLBTYUTXYLDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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